Synthetic Role in ROMK Inhibitor Program: Specificity for MK-7145 Clinical Candidate Development
5-hydroxy-4-methylisobenzofuran-1(3H)-one is a specific late-stage SAR-enabling intermediate for the synthesis of ROMK inhibitors, notably MK-7145, a clinical candidate for hypertension and heart failure [1]. Its unique 5-hydroxy-4-methyl substitution pattern is crucial for the downstream enzymatic ketoreductase (KRED)-mediated reduction and epoxide ring closure, which are key steps in building the C2-symmetric active pharmaceutical ingredient [1]. This distinguishes it from unsubstituted or differently substituted phthalides, which would not undergo the same transformations or yield the desired pharmacophore. While no direct comparative IC50 data exists for this intermediate against a target, its value is defined by its established role in the synthesis of a molecule (MK-7145) with demonstrated in vivo diuretic and natriuretic efficacy comparable to hydrochlorothiazide (HCTZ) [2].
| Evidence Dimension | Synthetic Utility for ROMK Inhibitor Scaffold |
|---|---|
| Target Compound Data | Enables synthesis of MK-7145 ROMK inhibitor scaffold via KRED-mediated reduction and cyclization. |
| Comparator Or Baseline | Alternative phthalides (e.g., 3-hydroxy-4-methylisobenzofuran-1(3H)-one) or unsubstituted phthalide. |
| Quantified Difference | Not directly quantifiable for the intermediate; differentiation is based on the successful synthesis and efficacy of the final drug candidate. |
| Conditions | Synthetic organic chemistry, enzymatic transformation |
Why This Matters
This specific intermediate is required for the established, scalable synthetic route to a clinical-stage ROMK inhibitor, making it irreplaceable for researchers following this SAR program.
- [1] Ruck, R. T., Chen, Q., Rivera, N., Kong, J., Mangion, I. K., Tan, L., & Fleitz, F. J. (2021). Bio- And Chemocatalysis for the Synthesis of Late Stage SAR-Enabling Intermediates for ROMK Inhibitors and MK-7145 for the Treatment of Hypertension and Heart Failure. Organic Process Research and Development, 25(3), 405–410. doi:10.1021/acs.oprd.0c00314 View Source
- [2] Piwowar, A., et al. (2015). Discovery of MK-7145, an Orally Active ROMK Inhibitor for the Treatment of Hypertension and Heart Failure. Journal of Medicinal Chemistry, 58(16), 6564–6580. doi:10.1021/acs.jmedchem.5b00658 View Source
